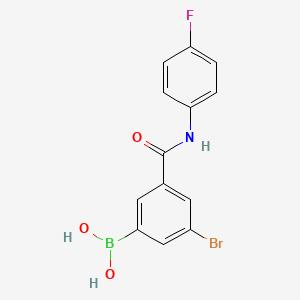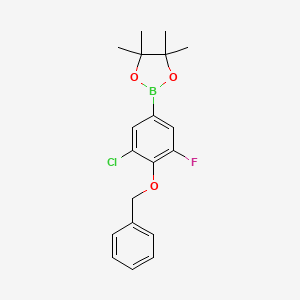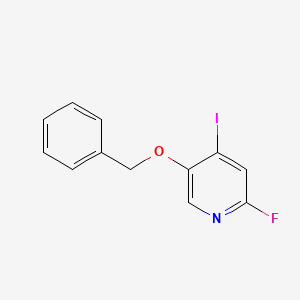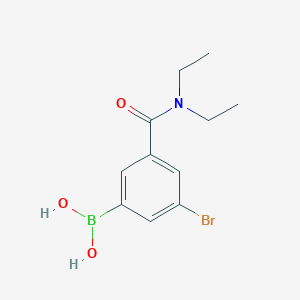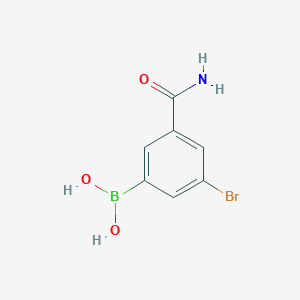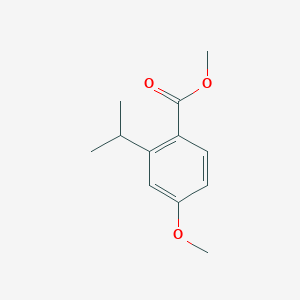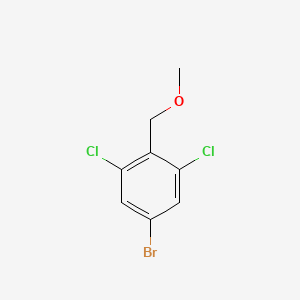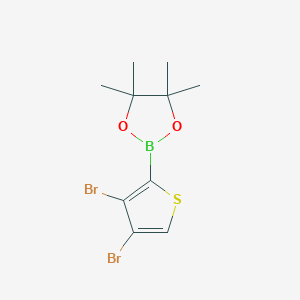
3,4-Dibromothiophene-2-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromothiophene-2-boronic acid pinacol ester is a boronic ester derivative of thiophene. It is a valuable intermediate in organic synthesis, particularly in the field of cross-coupling reactions. The compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring, and a boronic acid pinacol ester group at the 2 position. This unique structure makes it a versatile reagent in various chemical transformations.
作用机制
Target of Action
Boronic esters, including pinacol boronic esters, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets in the context of organic synthesis. In Suzuki–Miyaura coupling reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3,4-Dibromothiophene-2-boronic acid pinacol ester are related to its role in organic synthesis. Specifically, it is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds . The compound’s role in these reactions can lead to the formation of a wide range of functional groups, contributing to the synthesis of diverse molecules.
Pharmacokinetics
It’s important to note that boronic esters, including pinacol boronic esters, are generally considered to be stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in its role in organic synthesis. Through its involvement in Suzuki–Miyaura coupling reactions, the compound can contribute to the formation of carbon–carbon bonds, leading to the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Additionally, the compound’s stability can be affected by the presence of certain substances. For example, pinacol boronic esters can be smoothly converted by KF/tartaric acid procedure to a mixture of the R-BF 3 K salt and pinacol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromothiophene-2-boronic acid pinacol ester typically involves the bromination of thiophene followed by borylation. The process can be summarized in the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to selectively introduce bromine atoms at the 3 and 4 positions of the thiophene ring.
Borylation: The dibrominated thiophene is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to form the desired boronic acid pinacol ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,4-Dibromothiophene-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters. It involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The bromine atoms on the thiophene ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Coupling Products: Formation of biaryl or vinyl-aryl compounds in Suzuki-Miyaura coupling.
Oxidized Products: Formation of boronic acids or other oxidized derivatives.
科学研究应用
3,4-Dibromothiophene-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry: Used in the development of pharmaceutical intermediates and active compounds.
Chemical Biology: Used in the synthesis of biologically active molecules and probes.
相似化合物的比较
Similar Compounds
- 3-Bromothiophene-2-boronic acid pinacol ester
- 4-Bromothiophene-2-boronic acid pinacol ester
- 2,5-Dibromothiophene-3-boronic acid pinacol ester
Uniqueness
3,4-Dibromothiophene-2-boronic acid pinacol ester is unique due to the presence of two bromine atoms at the 3 and 4 positions of the thiophene ring. This structural feature allows for selective functionalization and cross-coupling reactions, making it a valuable reagent in organic synthesis. The boronic acid pinacol ester group further enhances its reactivity and stability in various chemical transformations.
属性
IUPAC Name |
2-(3,4-dibromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)8-7(13)6(12)5-16-8/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWLVVJDJCPLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CS2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
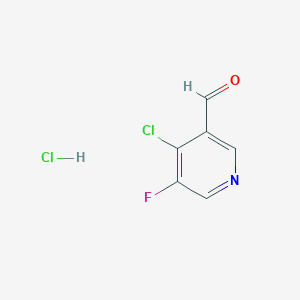
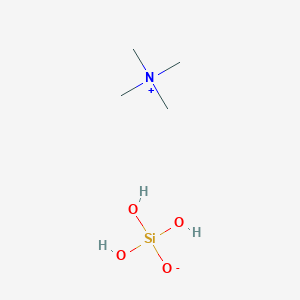
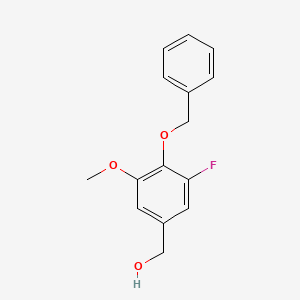
![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)
